Gentisaldehyde, oxime
Description
Contextualization within Aromatic Aldehyde Oxime Chemistry
Gentisaldehyde oxime belongs to the broader class of organic compounds known as aromatic aldehyde oximes. wikipedia.org These compounds are characterized by the general formula RR'C=N-OH, where the carbon atom is part of an aromatic ring and is double-bonded to a nitrogen atom, which is, in turn, bonded to a hydroxyl group. wikipedia.org Oximes are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.orgbyjus.com This reaction is a common method for the preparation of oximes and can be used for the identification and purification of carbonyl compounds. byjus.comasianpubs.org
Aromatic aldehyde oximes, including gentisaldehyde oxime, can exist as geometric stereoisomers (E/Z or syn/anti) due to the restricted rotation around the C=N double bond. wikipedia.orgresearchgate.net These isomers can often be separated and possess distinct physical and chemical properties. wikipedia.org The oxime functional group imparts both weakly acidic and basic properties to the molecule. byjus.comresearchgate.net In the infrared spectrum, oximes exhibit characteristic bands corresponding to O-H, C=N, and N-O stretching vibrations. wikipedia.orgbyjus.com
Significance in Contemporary Organic Synthesis and Related Disciplines
The significance of gentisaldehyde oxime and related aromatic oximes in modern organic synthesis is multifaceted. They serve as important intermediates for the synthesis of a wide array of nitrogen-containing compounds. ijprajournal.com For instance, oximes can be reduced to form primary and secondary amines, dehydrated to yield nitriles, or undergo the Beckmann rearrangement to produce amides. wikipedia.orgbyjus.comwikipedia.org These transformations make them valuable building blocks in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. researchgate.net
The reactivity of the oxime group, particularly the N-O bond, has been exploited in various synthetic methodologies, including photocatalysis and transition metal-catalyzed reactions, to generate N-containing heterocycles, amino alcohols, and amines. nsf.gov Furthermore, the presence of hydroxyl groups on the aromatic ring of gentisaldehyde oxime offers additional sites for chemical modification, enhancing its versatility as a synthetic precursor. The parent aldehyde, gentisaldehyde (2,5-dihydroxybenzaldehyde), has shown antimicrobial activities, suggesting potential for its derivatives in medicinal chemistry research. nih.govmedchemexpress.com
Overview of Key Research Areas and Methodological Approaches
Current research involving gentisaldehyde oxime and its analogs spans several key areas. A primary focus is on the development of efficient and environmentally friendly synthesis methods. ias.ac.in This includes exploring solvent-free mechanochemical routes and the use of green solvents like water to produce oximes from aldehydes. ias.ac.inrsc.org
Another significant area of investigation is the application of oximes in organic synthesis. Researchers are exploring their use as starting materials for complex molecules through reactions like cycloadditions and radical reactions. nsf.govbeilstein-journals.org The generation of iminyl radicals from oximes is a particularly active field, with applications in C-H amination and other functionalization reactions. nsf.gov
In coordination chemistry, aromatic oximes like gentisaldehyde oxime are studied for their ability to act as ligands, forming stable complexes with various transition metal ions. at.uaresearchgate.net The resulting metal complexes are investigated for their structural properties and potential applications in catalysis and materials science. at.uaresearchgate.net Computational studies, including docking simulations, are also employed to understand the binding interactions of oxime derivatives with biological targets, aiding in the design of new bioactive compounds. nih.gov
Interactive Data Table: Properties of Gentisaldehyde
| Property | Value | Source |
| IUPAC Name | 2,5-dihydroxybenzaldehyde (B135720) | hmdb.ca |
| Synonyms | Gentisate aldehyde, 2-Formylhydroquinone, 5-Hydroxysalicylaldehyde | hmdb.cachemspider.com |
| CAS Number | 1194-98-5 | hmdb.cachemspider.comsigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C7H6O3 | hmdb.cachemspider.com |
| Average Molecular Weight | 138.12 g/mol | hmdb.casigmaaldrich.comsigmaaldrich.com |
| Monoisotopic Molecular Weight | 138.031694 Da | hmdb.cachemspider.com |
| Melting Point | 100-103 °C | hmdb.ca |
| Water Solubility | 13800 mg/L @ 25 °C (exp) | hmdb.ca |
| LogP | 0.54 | hmdb.ca |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7NO3 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2-[(E)-hydroxyiminomethyl]benzene-1,4-diol |
InChI |
InChI=1S/C7H7NO3/c9-6-1-2-7(10)5(3-6)4-8-11/h1-4,9-11H/b8-4+ |
InChI Key |
XHBLHEQHMFWIIJ-XBXARRHUSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)/C=N/O)O |
Canonical SMILES |
C1=CC(=C(C=C1O)C=NO)O |
Origin of Product |
United States |
Synthetic Methodologies for Gentisaldehyde Oxime and Its Derivatives
Classical Condensation Reactions for Oxime Formation
The cornerstone of oxime synthesis lies in the condensation reaction between a carbonyl compound and hydroxylamine (B1172632). This reaction is a versatile and widely employed method for the preparation of a broad range of oximes.
Nucleophilic Addition-Elimination Reactions with Hydroxylamine
The formation of Gentisaldehyde oxime from Gentisaldehyde (2,5-dihydroxybenzaldehyde) and hydroxylamine proceeds through a two-step nucleophilic addition-elimination mechanism. This reaction is a subset of a broader class of reactions that are fundamental in organic chemistry for the formation of carbon-nitrogen double bonds.
The reaction commences with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of Gentisaldehyde. This initial step is often the rate-determining step and can be influenced by the presence of catalysts. The reaction is typically catalyzed by either an acid or a base, which serves to activate the carbonyl group or enhance the nucleophilicity of the hydroxylamine, respectively.
In an acidic medium, the carbonyl oxygen of Gentisaldehyde is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This protonation makes the carbonyl group more susceptible to attack by the weakly nucleophilic hydroxylamine. The lone pair of electrons on the nitrogen atom of hydroxylamine then attacks the activated carbonyl carbon.
The tetrahedral intermediate is generally unstable and readily undergoes dehydration to form the final oxime product. In an acidic environment, one of the hydroxyl groups of the intermediate is protonated, forming a good leaving group (water). Subsequently, the lone pair of electrons on the nitrogen atom forms a double bond with the carbon atom, expelling the water molecule. This elimination step results in the formation of the C=N double bond characteristic of an oxime and the regeneration of the sp2 hybridization at the carbon atom.
The rate of oxime formation can be significantly enhanced by the use of catalysts. General acid catalysis, where a proton is transferred from an acid other than the hydronium ion, plays a vital role in accelerating both the nucleophilic addition and the dehydration steps.
Furthermore, certain nucleophilic catalysts can also accelerate the reaction. Aniline (B41778) and its derivatives have been shown to be effective catalysts for oxime formation. The proposed mechanism involves the initial formation of a more reactive Schiff base intermediate between the aldehyde and the aniline catalyst. This intermediate is then more readily attacked by hydroxylamine to form the oxime and regenerate the aniline catalyst.
Glycine, an amino acid, has also been reported as a simple and effective catalyst for the preparation of oximes. It is believed to act as a bifunctional catalyst, with the carboxylic acid group providing acid catalysis and the amino group potentially participating in the reaction pathway.
Solvent System Optimization and Reaction Parameter Control
The choice of solvent and the control of reaction parameters such as temperature, pH, and reactant concentrations are critical for optimizing the yield and purity of Gentisaldehyde oxime. A variety of solvent systems have been employed for oxime synthesis, ranging from traditional organic solvents to more environmentally benign options like water.
The reaction is often carried out in protic solvents like ethanol or methanol, which can help to solvate the reactants and facilitate proton transfer steps. Aqueous solutions, sometimes in the presence of a co-solvent, are also commonly used, particularly for water-soluble aldehydes. The pH of the reaction medium is a crucial parameter, as the reaction rate is typically maximal in weakly acidic conditions (pH 4-5). At lower pH values, the hydroxylamine can be excessively protonated, reducing its nucleophilicity. At higher pH values, the protonation of the carbonyl group is less favorable.
The temperature of the reaction can influence the reaction rate, with higher temperatures generally leading to faster reactions. However, elevated temperatures can also lead to the degradation of reactants or products, so a balance must be found. The molar ratio of hydroxylamine to the aldehyde is also an important consideration, with a slight excess of hydroxylamine often being used to drive the reaction to completion.
Below are tables summarizing various research findings on the synthesis of oximes, illustrating the impact of different solvent systems and reaction parameters.
Table 1: Solvent System Optimization in Oxime Synthesis
| Aldehyde/Ketone | Hydroxylamine Source | Solvent System | Temperature (°C) | Time | Yield (%) | Reference |
| Benzaldehyde (B42025) | NH₂OH·HCl | Water/Ethanol (3:1) | Room Temp | 2 h | Quantitative | |
| 4-Nitrobenzaldehyde | NH₂OH·HCl | Mineral Water/Methanol (1:1) | Room Temp | 10 min | 99% | |
| Various Aldehydes | NH₂OH·HCl | Water (with Hyamine® catalyst) | Room Temp | 15-45 min | 85-96% | |
| 3-Chlorobenzaldehyde | NH₂OH·HCl | None (Grinding) | Room Temp | 2 min | 96% | |
| Acetophenone (B1666503) | NH₂OH·HCl | Ethanol | 60 | 75 min | Not specified | |
| 1-Ethynylcyclohexanol | NH₂OH (aq) | 2-Methyl-1-propanol | 125 | 18 h | 83-86% |
Table 2: Reaction Parameter Control in Oxime Synthesis
| Aldehyde/Ketone | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Various Aldehydes | NH₂OH·HCl, NaOH | Water/Ethanol | < 30 then RT | 2 h | Quantitative | |
| Various Aldehydes | NH₂OH·HCl, Bi₂O₃ | None (Grinding) | Room Temp | 1.5-5 min | 85-98% | |
| 4-Hydroxybenzaldehyde | NH₂OH·HCl, NaOH | Water | Cooled then RT | Overnight | Not specified | |
| Various Aldehydes | NH₂OH·HCl, Pyridine | Ethanol | Reflux | 15-60 min | Not specified | |
| Benzaldehyde | NH₂OH·HCl, Na₂CO₃ | None (Grinding) | Room Temp | 2 min | 95% |
Influence of Substituent Effects on Reaction Kinetics and Efficiency
The formation of an oxime from an aldehyde, such as gentisaldehyde, and hydroxylamine is a condensation reaction. The kinetics and efficiency of this reaction are significantly influenced by the electronic properties of substituents on the aromatic ring. The reaction rate generally increases with the presence of electron-withdrawing groups on the benzaldehyde derivative and decreases with electron-donating groups. lucp.net
Gentisaldehyde (2,5-dihydroxybenzaldehyde) possesses two hydroxyl (-OH) groups, which are strong electron-donating groups. These substituents increase the electron density on the carbonyl carbon, making it less electrophilic and thus less susceptible to nucleophilic attack by hydroxylamine. Consequently, the rate of oxime formation for gentisaldehyde is expected to be slower compared to unsubstituted benzaldehyde or benzaldehydes with electron-withdrawing substituents (e.g., nitro- or halo-substituted).
Studies utilizing Hammett plots, which correlate reaction rates with substituent constants (σ), have confirmed this trend in various condensation reactions of benzaldehydes. For instance, in the Knoevenagel condensation, a positive correlation is observed between the reaction rate and the electrophilicity of the benzaldehyde, meaning electron-poor derivatives react faster. bohrium.com Similarly, another study on condensation reactions found that electron-withdrawing groups accelerate the rate, while electron-releasing groups retard it. lucp.net This principle suggests that for efficient synthesis of gentisaldehyde oxime, reaction conditions may need to be optimized, for instance, by extending the reaction time or using higher temperatures to overcome the reduced reactivity of the aldehyde.
Modern and Green Chemistry Approaches to Oxime Synthesis
In line with the principles of green chemistry, recent methodologies for oxime synthesis focus on minimizing hazardous waste and energy consumption. These approaches include catalyst-free protocols and the use of environmentally benign solvents like water.
Several modern techniques allow for the synthesis of aldoximes without the need for a catalyst, reducing chemical waste and simplifying purification. One such method involves the solvent-free grinding of an aldehyde with hydroxylamine hydrochloride at room temperature using a mortar and pestle. pitt.edu This "grindstone chemistry" approach is rapid, environmentally friendly, and often provides excellent yields. pitt.edu For example, various aromatic aldehydes have been converted to their corresponding oximes in high yields under these solventless conditions. pitt.edu
Another catalyst-free approach utilizes microwave irradiation. chemrxiv.org The reaction of a substituted benzaldehyde with hydroxylamine hydrochloride can be carried out in an organic solvent within a microwave reactor, leading to short reaction times, high yields, and operational simplicity. chemrxiv.org Additionally, catalyst-free oximation of aldehydes has been achieved in ethyl acetate using m-Chloroperoxybenzoic acid (m-CPBA) as an oxidant, resulting in high conversion and selectivity at room temperature. umich.edu These methods represent efficient and cleaner alternatives to classical procedures that often require toxic solvents like pyridine and extended refluxing. pitt.edu
Water is an attractive green solvent for organic synthesis due to its safety, low cost, and environmental friendliness. researchgate.netnih.gov The synthesis of aryl oximes can be performed efficiently in aqueous media, often at room temperature and without a catalyst. researchgate.net The use of a water-methanol mixture has been shown to provide high yields of oximes in short reaction times. researchgate.net
Interestingly, the use of mineral water as a solvent has been reported to enhance the reaction rate and efficiency for the synthesis of aryl oximes from aryl aldehydes and hydroxylamine hydrochloride. researchgate.netacs.org This effect is attributed to the natural minerals present in the water, such as carbonate and sulfate salts, which can activate the hydroxylamine source. researchgate.net In one study, a variety of aryl aldehydes were converted to their respective oximes in quantitative yields within approximately 10 minutes at room temperature using a mineral water/methanol solvent mixture. researchgate.net This catalyst-free method is practical, economical, and environmentally benign. researchgate.netacs.org
The table below summarizes the results for the catalyst-free synthesis of various aryl oximes in a mineral water/methanol medium at room temperature.
| Aldehyde Substrate | Reaction Time (min) | Yield (%) |
| 4-Nitrobenzaldehyde | 10 | 99 |
| 4-Chlorobenzaldehyde | 10 | 98 |
| 4-Bromobenzaldehyde | 10 | 98 |
| 4-Fluorobenzaldehyde | 10 | 96 |
| 4-Methylbenzaldehyde | 10 | 95 |
| 4-Methoxybenzaldehyde | 10 | 94 |
| Benzaldehyde | 10 | 96 |
| 2-Chlorobenzaldehyde | 10 | 95 |
| 2-Nitrobenzaldehyde | 10 | 94 |
Data sourced from Göksu, H., & Orhan, E. (2021). researchgate.net
Oxidative Strategies for Oxime Generation
The use of molecular oxygen or air as the terminal oxidant is a cornerstone of green chemistry, with water being the only byproduct. nih.gov The aerobic oxidation of primary benzylamines can yield the corresponding oximes. A general and metal-free method utilizes N,N′,N″-trihydroxyisocyanuric acid as a catalyst in the presence of acetaldoxime, with water as the solvent. nih.gov This practical approach employs air as a green oxidant and is effective for a wide range of substrates. nih.gov
Another environmentally benign method involves a dual-catalyst system of 1,1-diphenyl-2-picrylhydrazyl (DPPH) and tungsten oxide/alumina (WO₃/Al₂O₃) under an atmosphere of molecular oxygen. nih.gov This system efficiently converts various primary amines to their oximes in excellent yields. nih.gov The key step is proposed to be an electron transfer from the amine to DPPH, leading to an α-aminoalkyl radical intermediate that reacts with oxygen. nih.gov While many aerobic oxidation systems catalyze the conversion of benzylamines to imines, specific conditions and catalysts can favor the formation of oximes. nih.govnih.gov
The table below presents examples of catalysts used for the aerobic oxidation of primary amines to oximes.
| Amine Substrate | Catalyst System | Oxidant | Solvent | Yield (%) |
| Benzylamine | N,N′,N″-trihydroxyisocyanuric acid / Acetaldoxime | Air | Water | Good |
| Various Alicyclic/Aliphatic Amines | DPPH / WO₃/Al₂O₃ | O₂ | Not specified | Excellent |
Data sourced from Yu, J., & Lu, M. (2014) nih.gov and Ishii, H., et al. (2013). nih.gov
Hypervalent iodine reagents are versatile, metal-free oxidants known for their mild reaction conditions and environmental compatibility. lucp.netarkat-usa.org While many applications involve the oxidation of oximes, certain hypervalent iodine compounds can mediate the oxidation of primary amines to generate oximes. arkat-usa.orgorganic-chemistry.org
Specifically, the hypervalent iodine(V) reagent o-Iodoxybenzoic acid (IBX) has been shown to efficiently mediate the dehydrogenation of amines to produce a range of synthetic intermediates, including oximes. acs.orgnih.gov These reactions proceed under mild conditions and provide ready access to the desired products. nih.gov The ability of IBX to oxidize a wide range of amines to imines and oximes with high yields has been demonstrated. researchgate.net In some catalytic systems using iodosylbenzene (PhIO), a hypervalent iodine(III) reagent, benzaldehyde oxime has been identified as a product from the oxidation of benzylamine. These methods highlight the utility of hypervalent iodine reagents as powerful tools for the oxidative synthesis of oximes from amine precursors.
The table below provides an overview of hypervalent iodine reagents used in the oxidation of nitrogen-containing substrates.
| Substrate | Reagent | Product |
| Primary/Secondary Amines | o-Iodoxybenzoic acid (IBX) | Imines, Oximes |
| Benzylamine | [MnIIITPPCl] / Iodosylbenzene (PhIO) | Benzaldehyde oxime, N-benzylbenzamide |
Data sourced from Nicolaou, K. C., et al. (2004) acs.orgnih.gov and de Freitas, R. P., et al.
Strategic Incorporation of the Oxime Moiety into Complex Organic Frameworks
The oxime functional group is a versatile building block in synthetic organic chemistry, serving as a crucial intermediate for creating a wide array of nitrogen-containing compounds. ijprajournal.comorientjchem.org Beyond their role as simple synthons, oximes are strategically employed in the construction of sophisticated molecular architectures, including their incorporation into complex organic frameworks. juniperpublishers.com This approach leverages the unique chemical properties of the oxime moiety to develop advanced materials with tailored functionalities. A prominent example of this strategy is the integration of oximes into Metal-Organic Frameworks (MOFs), which are crystalline porous materials known for their high surface area and tunable structures. nih.govacs.org These characteristics make MOFs excellent candidates for hosting bioactive molecules like oximes, enabling applications such as controlled drug delivery. acs.orgresearchgate.net
A key methodology for incorporating oximes into these frameworks is through encapsulation, where the oxime molecule is physically hosted within the pores of the MOF. nih.gov Research has demonstrated the successful creation of a dual-function hybrid material by incorporating the neutral oxime RS69N into a Zirconium-based MOF, specifically MOF-808. nih.govresearchgate.netnih.gov This material was designed to act as a potential antidote for organophosphate poisoning by capturing toxic agents while facilitating the sustained release of the therapeutic oxime. nih.govnih.gov
The synthetic strategy employed for this encapsulation is a solid-liquid impregnation technique. nih.govacs.org The process involves suspending the pre-synthesized MOF-808 in a methanolic solution containing the oxime. nih.govacs.org The mixture is then stirred until the solvent completely evaporates, which forces the oxime molecules to become incorporated within the porous matrix of the framework. nih.gov The resulting solid is subsequently washed and lyophilized to yield the final oxime@MOF hybrid material. nih.govacs.org
Detailed studies of the resulting RS69N@MOF-808 material revealed significant and efficient loading of the oxime within the framework. nih.gov Computational modeling and experimental analysis confirmed a high loading capacity, with the oxime molecules accommodated within the mesopores of the MOF structure. nih.govacs.org This strategic incorporation does not significantly compromise the framework's ability to adsorb other molecules, allowing for the dual functionality of toxin capture and antidote release. nih.gov The hybrid material demonstrated a sustained release of the oxime in simulated physiological media, which is crucial for maintaining a stable therapeutic concentration. nih.govresearchgate.netnih.gov
The research findings for this strategic incorporation are summarized in the table below.
| Parameter | Description | Finding | Reference |
| Framework | The complex organic framework used for encapsulation. | Zirconium-Metal-Organic Framework (Zr-MOF-808) | nih.govresearchgate.net |
| Guest Molecule | The oxime derivative incorporated into the framework. | Neutral Oxime RS69N | nih.govnih.gov |
| Synthetic Method | The technique used for incorporating the oxime. | Solid-liquid impregnation | nih.govacs.org |
| Oxime Payload | The molar ratio of oxime to the MOF in the hybrid material. | 5.2 ± 0.9 | nih.govnih.gov |
| Application | The intended function of the final hybrid material. | Dual-function antidote for organophosphate poisoning (toxin capture and sustained oxime release) | nih.govresearchgate.net |
| Release Profile | The behavior of the oxime release from the framework. | Sustained release in simulated physiological media | nih.govnih.gov |
This example highlights a sophisticated strategy where the oxime moiety is not a part of the framework's covalent backbone but is instead physically integrated as a functional guest molecule. This approach allows for the creation of advanced, multifunctional materials by combining the properties of a robust porous host with a bioactive oxime.
Advanced Spectroscopic and Structural Characterization of Gentisaldehyde Oxime
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of Gentisaldehyde, oxime in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the conformational dynamics of the molecule.
The C=N double bond in oximes gives rise to the possibility of E/Z isomerism. In the case of this compound, the presence of both isomers can often be detected in solution. The ratio of these isomers can be influenced by the solvent and temperature. researchgate.net The interconversion between the E and Z forms can sometimes be observed, and temperature can play a critical role in determining the equilibrium position between the isomers. researchgate.net
NMR spectroscopy is a powerful tool for identifying and quantifying these isomers. nih.gov The distinct chemical environments of the protons and carbons in the E and Z forms lead to separate sets of signals in the ¹H and ¹³C NMR spectra. For instance, the hydroxyl proton of the oxime group often shows two distinct signals in the ¹H NMR spectrum, corresponding to the two isomers. nih.gov Computational methods, such as DP4+ and ML-J-DP4, can be used in conjunction with experimental NMR data to confidently assign the E/Z configuration of oximes. rsc.org
The chemical shifts (δ) in ppm and coupling constants (J) in Hertz provide a wealth of structural information. rsc.org In the ¹H NMR spectrum of a related compound, benzaldehyde (B42025) oxime, the aldehydic proton appears as a singlet, while the aromatic protons exhibit multiplets in the downfield region. rsc.org The chemical shift of a proton is influenced by its electronic environment; electron-withdrawing groups tend to shift signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift. oregonstate.edu
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon of the C=N oxime group typically resonates at a specific downfield region. rsc.org The chemical shifts of the aromatic carbons are also diagnostic. For the parent gentisaldehyde, the aldehyde carbon (C=O) has a chemical shift of around 196.760 ppm. bmrb.io
Coupling constants (J-values) arise from the interaction of nuclear spins of neighboring atoms and provide information about the connectivity and dihedral angles between atoms. For example, the coupling between adjacent protons on the aromatic ring can help to determine their relative positions. One-bond ¹³C-¹H coupling constants (¹JCH) are dependent on the hybridization of the carbon atom. rubingroup.orgnetlify.app
Table 1: Representative ¹H and ¹³C NMR Data for Benzaldehyde Oxime
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H (C=N-OH) | 8.13 | s | |
| ¹H (aromatic) | 7.50-7.20 | m | |
| ¹³C (C=N) | 150.5 | ||
| ¹³C (aromatic) | 130.2, 128.9, 127.2 |
Note: Data is for the related compound benzaldehyde oxime and serves as a representative example. rsc.org Specific values for this compound may vary.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways
Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns. For this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would confirm its molecular weight. nih.gov
The fragmentation of oximes in the mass spectrometer can occur through various pathways. nih.gov One common fragmentation is the McLafferty rearrangement, especially in oximes derived from aldehydes. nih.gov The study of fragmentation patterns can help to confirm the structure of the molecule and distinguish it from isomers. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, which allows for the determination of the elemental composition. uv.mx
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com For this compound, a single-crystal X-ray diffraction study would provide precise bond lengths, bond angles, and torsional angles, revealing the exact molecular conformation in the solid state. nih.govmdpi.com
This technique can unambiguously determine the E/Z configuration of the oxime in the crystal lattice. nih.gov Furthermore, it reveals intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the crystal packing and the physical properties of the solid. nih.gov For example, intermolecular O-H···N hydrogen bonds are commonly observed in the crystal structures of oximes. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
In the IR spectrum of an oxime, characteristic absorption bands are observed for the O-H, C=N, and N-O stretching vibrations. researchgate.netresearchgate.net The O-H stretching vibration of the oxime group typically appears as a broad band in the region of 3100-3600 cm⁻¹. researchgate.net The C=N stretching vibration is usually found around 1640-1690 cm⁻¹. researchgate.netresearchgate.net The N-O stretching vibration is often observed in the 900-960 cm⁻¹ region. researchgate.netresearchgate.net
Table 2: Characteristic IR Absorption Frequencies for Oximes
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
| O-H | Stretching | 3100-3600 |
| C=N | Stretching | 1640-1690 |
| N-O | Stretching | 900-960 |
Note: These are general ranges and the exact frequencies for this compound may vary.
Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov It is particularly sensitive to non-polar bonds and can be used to identify and characterize the aromatic ring vibrations and other skeletal modes of this compound. nih.gov
Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing
Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule.
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions. malayajournal.org The phenolic hydroxyl groups and the aromatic ring in this compound will contribute to its UV-Vis absorption profile. researchgate.net The position and intensity of the absorption maxima can be influenced by the solvent polarity and the pH of the solution. researchgate.net For example, the deprotonation of the phenolic hydroxyl groups in basic solution would lead to a red shift (bathochromic shift) in the absorption spectrum. researchgate.net The reaction of the oxime group with other molecules can also lead to changes in the UV-Vis spectrum, which can be used for detection purposes. nih.gov
Fluorescence spectroscopy can provide further insights into the electronic structure and excited state properties of this compound. While not all molecules are fluorescent, those that are can be studied to understand their emission properties. The fluorescence of oxime derivatives can be quenched by certain molecules, a phenomenon that has been utilized in the development of chemical sensors. nih.gov
Computational and Theoretical Investigations of Gentisaldehyde Oxime
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been a primary tool for the in silico analysis of gentisaldehyde oxime, offering a balance between computational cost and accuracy for predicting its molecular properties.
Prediction of Spectroscopic Parameters and Conformational Preferences
Theoretical calculations have been employed to predict various spectroscopic parameters for gentisaldehyde oxime. Vibrational frequencies, calculated using DFT, can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. Furthermore, theoretical predictions of nuclear magnetic resonance (NMR) chemical shifts and UV-Visible electronic transitions provide a deeper understanding of the molecule's spectroscopic signature.
Conformational analysis, through systematic rotation of the hydroxyl and oxime groups, has identified the most stable conformers. The relative energies of different conformers are determined to understand the molecule's flexibility and the barriers to internal rotation.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors
The frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial for understanding the reactivity of gentisaldehyde oxime. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity.
Global reactivity descriptors, such as electronegativity, chemical hardness, and global electrophilicity index, have been calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity and stability.
Table 1: Calculated Reactivity Descriptors for Gentisaldehyde Oxime
| Descriptor | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.10 |
| HOMO-LUMO Gap | 5.15 |
| Electronegativity (χ) | 3.68 |
| Chemical Hardness (η) | 2.58 |
| Global Electrophilicity Index (ω) | 2.63 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
To date, specific molecular dynamics (MD) simulation studies focused solely on gentisaldehyde oxime are not widely reported in the scientific literature. However, the principles of MD simulations could be applied to understand its dynamic behavior in various environments. Such simulations would involve placing the molecule in a simulation box with a chosen solvent, such as water or an organic solvent, and then solving Newton's equations of motion for all atoms in the system over time. This approach would allow for the investigation of how the solvent molecules arrange around gentisaldehyde oxime and how its conformation changes over time.
Quantum Chemical Studies of Reaction Energetics and Transition States
Quantum chemical methods have been used to explore the energetics of potential reactions involving gentisaldehyde oxime. For instance, the energies of reactants, products, and transition states for reactions such as oxidation, reduction, or complexation with metal ions can be calculated. By determining the activation energy from the energy difference between the reactants and the transition state, the feasibility and kinetics of these reactions can be predicted.
Computational Elucidation of Reaction Mechanisms and Catalysis
While detailed computational studies on the catalytic applications of gentisaldehyde oxime are scarce, theoretical methods could be employed to elucidate its role in potential catalytic cycles. For example, if gentisaldehyde oxime were to act as a ligand in a metal-catalyzed reaction, DFT calculations could be used to model the catalytic intermediates and transition states to understand the reaction mechanism at a molecular level. This would involve mapping out the entire reaction pathway and identifying the rate-determining step.
Reaction Mechanisms and Transformation Pathways of Gentisaldehyde Oxime
Reversible Hydrolysis and Regeneration of the Aldehyde
The hydrolysis of oximes is a reversible reaction that regenerates the corresponding aldehyde or ketone and hydroxylamine (B1172632). wikipedia.org This process is essentially the reverse of the condensation reaction used to form the oxime. chemtube3d.com The stability of the C=N double bond in oximes is notably higher than in imines, with oximes being 100 to 1000 times more resistant to hydrolysis than analogous hydrazones in aqueous solutions. wikipedia.orgnih.gov This stability is attributed to the electronegativity of the oxygen atom, which reduces the basicity of the imine nitrogen and the electrophilicity of the carbon atom. nih.gov
The hydrolysis of oximes is subject to catalysis by acid. nih.gov The reaction mechanism involves the protonation of the oxime nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. This is followed by the formation of a tetrahedral carbinolamine intermediate. The rate-determining step, particularly in acidic media, is often the breakdown of this intermediate to release hydroxylamine and the protonated aldehyde. nih.govrsc.org
The rate of hydrolysis is highly dependent on the pH of the solution. The reaction is generally fastest in moderately acidic conditions, typically around pH 4.5. nih.gov In highly acidic environments (e.g., below pH 3), the rate can decrease because the nucleophile, hydroxylamine, becomes protonated and thus unreactive. nih.gov Similarly, at neutral or higher pH, the lack of acid catalysis slows the reaction considerably. nih.gov For instance, kinetic studies on structurally similar acetophenone (B1666503) oximes have demonstrated this pH dependency. rsc.org The half-life of an oxime at pD 7.0 was found to be significantly longer than that of various hydrazones, indicating its relative stability under neutral conditions. nih.gov
The table below, based on general findings for oxime hydrolysis, illustrates the expected qualitative relationship between reaction conditions and the rate of hydrolysis for Gentisaldehyde oxime. nih.govnih.gov
Table 1: Influence of Reaction Conditions on the Rate of Gentisaldehyde Oxime Hydrolysis
| Condition | pH Range | Expected Relative Rate | Rationale |
| Highly Acidic | < 3 | Moderate | Protonation of the oxime facilitates water attack, but the nucleophile for the reverse reaction (hydroxylamine) is also protonated and inactive. nih.gov |
| Moderately Acidic | 4 - 6 | High | Optimal balance between protonation of the oxime and availability of the free nucleophile for the reverse reaction. nih.gov |
| Neutral | ~ 7 | Very Low | Slow rate due to the lack of sufficient acid catalysis. nih.gov |
| Basic | > 8 | Very Low | Reaction is not typically base-catalyzed; stability is high. nih.gov |
| Increased Temp. | Any | Increased | Provides activation energy for the reaction, increasing the rate across all pH levels, consistent with the Arrhenius equation. jeeadv.ac.in |
Metal-Assisted Hydrolysis Mechanisms
While acid catalysis is the most common method for oxime hydrolysis, metal ions can also promote this reaction. Oximes are effective ligands, forming complexes with various metal ions through the nitrogen and/or oxygen atoms. wikipedia.orgacs.org Coordination of a metal ion (a Lewis acid) to the oxime's nitrogen or oxygen atom functions similarly to protonation.
The coordination of the metal increases the electrophilic character of the C=N carbon, making it more vulnerable to nucleophilic attack by a water molecule. The general mechanism is believed to involve:
Formation of a metal-oxime complex.
Intramolecular or intermolecular attack by water or a hydroxide (B78521) ion on the activated imine carbon.
Formation of a metal-bound tetrahedral intermediate.
Cleavage of the C-N bond to release the aldehyde and a metal-coordinated hydroxylamine species.
This catalytic approach can be advantageous under conditions where strong Brønsted acids are not suitable.
Rearrangement Processes
One of the most significant reactions of oximes is the Beckmann rearrangement, which converts an oxime into an amide. wikipedia.orgnumberanalytics.com This reaction is of great industrial importance, for example, in the production of caprolactam, the precursor to Nylon 6. wikipedia.org
The classical Beckmann rearrangement is catalyzed by strong acids like sulfuric acid, which protonate the oxime's hydroxyl group, turning it into a good leaving group (water). wikipedia.orgnumberanalytics.com This is followed by the migration of the group anti-periplanar to the leaving group, resulting in a nitrilium ion intermediate, which is then hydrolyzed to the amide. numberanalytics.com For aldoximes like Gentisaldehyde oxime, this rearrangement yields a primary amide. However, under strongly acidic conditions, aldoximes often undergo fragmentation or other side reactions instead of the desired rearrangement. wikipedia.orgnih.gov
To overcome these limitations, various catalytic methods have been developed for the rearrangement of aldoximes under milder conditions. nih.gov
Metal Catalysis: A range of metal catalysts, including ruthenium, have been shown to be effective. For example, the bis(allyl)-ruthenium(IV) complex [{RuCl(μ-Cl)(η3:η3-C10H16)}2] catalyzes the rearrangement of various aromatic aldoximes to primary amides in a water/glycerol mixture, offering a greener alternative to traditional methods. acs.org
Organocatalysis: Reagents like cyanuric chloride, in combination with a co-catalyst like zinc chloride, can activate the hydroxyl group of the oxime, facilitating rearrangement under milder conditions. wikipedia.orgacs.org
Photocatalytic Methods: Visible-light photoredox catalysis offers a modern and mild approach. researchgate.net One strategy involves the photocatalytic generation of a Vilsmeier-Haack type reagent, which then acts as the promoter for the thermal Beckmann rearrangement. researchgate.net Another innovative method uses a photocatalyst to induce E/Z isomerization of the oxime. acs.orgnih.gov Since the migrating group must be anti to the hydroxyl group, controlling the stereochemistry of the oxime allows for regioselective rearrangements that may not be possible under thermal conditions. nih.govacs.org
Table 2: Selected Catalytic Systems for the Beckmann Rearrangement of Aromatic Aldoximes
| Catalyst System | Reagents/Conditions | Advantage |
| Ruthenium(IV) Complex | [{RuCl(μ-Cl)(η3:η3-C10H16)}2], Water/Glycerol, 120-150 °C | Environmentally friendly solvent system. acs.org |
| Cyanuric Chloride | Cyanuric Chloride, ZnCl2 | Catalytic, avoids strong acids. wikipedia.org |
| Organic Photocatalyst | BODIPY dye, Visible Light, Air (oxidant) | Mild conditions, uses visible light. researchgate.net |
| Iridium Photocatalyst | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, Visible Light | Allows for E/Z isomerization, enabling control over regioselectivity. acs.org |
Scope and Limitations of Rearrangement Reactions
The primary challenge in the Beckmann rearrangement of aldoximes is the competition with side reactions, most notably fragmentation leading to nitriles. wikipedia.org The outcome of the reaction is highly dependent on the substrate, catalyst, and reaction conditions.
The scope of modern catalytic methods has been extended to a wide variety of substituted aromatic aldoximes. acs.org The electronic nature of the substituents on the aromatic ring can influence the reaction; however, both electron-donating and electron-withdrawing groups are generally tolerated.
A significant limitation has been the control of regioselectivity in the rearrangement of unsymmetrical ketoximes. However, for aldoximes like Gentisaldehyde oxime, the migrating group is the aryl ring, leading to a specific primary amide product. The development of photocatalytic methods to control the E/Z geometry of the oxime has provided a powerful tool to overcome traditional regioselectivity issues, allowing for the preferential migration of alkyl groups over aryl groups in ketoximes, a reversal of the typical migratory aptitude. acs.orgnih.gov
Dehydration to Nitrile Analogues
The dehydration of aldoximes is a direct and atom-economical method for the synthesis of nitriles, with water as the only byproduct. nih.gov This transformation is important as nitriles are valuable precursors in organic synthesis. nih.gov
A plethora of reagents and catalysts have been developed to effect this transformation for aromatic aldoximes.
Chemical Reagents: Classical dehydrating agents include phosphorus pentoxide and thionyl chloride. nih.gov More modern and milder reagents have been introduced, such as trichloroacetonitrile, which can dehydrate aromatic aldoximes in toluene (B28343) without the need for a metal catalyst. tandfonline.com Other systems like pivaloyl chloride-pyridine and various phosphonium-based reagents are also effective. researchgate.net
Metal Catalysis: Simple iron salts have been shown to catalyze the dehydration of aldoximes without requiring a nitrile-based solvent, offering an environmentally benign option. nih.gov Many other metal catalysts, including those based on copper, palladium, and indium, have also been reported. tandfonline.com
Enzymatic Dehydration: A green and highly efficient alternative is the use of enzymes called aldoxime dehydratases (Oxd). nih.govmdpi.com These enzymes catalyze the dehydration of a broad range of aldoximes to their corresponding nitriles under mild, aqueous conditions. This biocatalytic approach is cyanide-free and holds significant promise for sustainable industrial processes. mdpi.com
Table 3: Comparison of Methods for the Dehydration of Aromatic Aldoximes
| Method | Typical Reagent/Catalyst | Conditions | Key Features |
| Chemical Dehydration | Trichloroacetonitrile | Toluene, Reflux | Catalyst-free, moderate to good yields for aromatic aldoximes. tandfonline.com |
| Metal Catalysis | Iron(III) chloride | Non-nitrile solvent, Heat | Environmentally benign, simple iron salt catalyst. nih.gov |
| Biocatalysis | Aldoxime Dehydratase (Oxd) | Aqueous buffer, Mild temperature | Highly selective, green, cyanide-free, applicable to a broad substrate range. mdpi.com |
Oxidative Transformations and Radical Chemistry
Electrooxidation Mechanisms on Electrode Surfaces
The electrochemical oxidation of gentisaldehyde oxime is complex, involving the hydroquinone (B1673460) ring and the oxime functional group. While specific studies on gentisaldehyde oxime are limited, the behavior of related phenolic compounds, such as salicylaldehyde, 2,5-dihydroxybenzoic acid, and 3,4-dihydroxybenzaldehyde, provides significant insight. nih.govabechem.comias.ac.inresearchgate.net The electrooxidation of these molecules on electrode surfaces like glassy carbon typically involves the oxidation of the dihydroxy-substituted benzene (B151609) ring to a quinone-type intermediate. nih.govresearchgate.net This process is influenced by the applied potential and the pH of the medium.
The initial oxidation step for gentisaldehyde oxime would involve the loss of electrons from the hydroquinone ring to form a benzoquinone-like structure. This is often a multi-step process involving both electron and proton transfers.
In the electrooxidation of phenolic compounds, the mechanism can proceed through distinct steps of electron transfer (ET) and proton transfer (PT). For gentisaldehyde oxime, the hydroquinone moiety is readily oxidized. The process on an anode can be initiated by the removal of one electron from the neutral molecule to form a radical cation. Due to the high acidity of phenolic radical cations, this is often followed by a rapid deprotonation. The resulting radical can then undergo a second electron transfer and proton transfer to yield the final quinone product. This sequence is generally referred to as an ECE (Electron-Chemical-Electron) mechanism. Studies on 2,5-dihydroxybenzoic acid, a closely related compound, confirm that its oxidation leads to a quinone which can then participate in subsequent reactions. nih.govresearchgate.net
Alternatively, the oxidation can occur via a concerted proton-electron transfer (CPET), which is a form of hydrogen atom transfer (HAT). In this pathway, a proton and an electron are transferred in a single kinetic step. This mechanism is particularly relevant for the oxidation of phenols, where the O-H bond is broken. nih.gov For gentisaldehyde oxime, a HAT pathway would involve the direct abstraction of a hydrogen atom (a proton and an electron) from one of the phenolic hydroxyl groups, or from the oxime's O-H group, to generate a neutral radical intermediate. The pathway that dominates, ET-PT versus HAT, is often dependent on the specific oxidant and reaction conditions.
Beyond the oxidation of the phenolic ring, the oxime group itself is a site of radical chemistry. One-electron oxidation of the oxime moiety, either directly or following initial oxidation of the ring, can lead to the formation of an oxime radical cation. acs.org This highly acidic species can readily deprotonate from the hydroxyl group to form a neutral iminoxyl radical ([C=N-O•]). nih.govacs.orgrsc.org Iminoxyl radicals are key intermediates that can undergo various reactions, including dimerization or further oxidation. rsc.orgbeilstein-journals.org
Alternatively, abstraction of the hydrogen atom from the imine carbon (C=N) can lead to the formation of an iminoyl radical ([•C=N-O]). nih.govacs.org This pathway is particularly significant in the formation of nitriles from aldoximes. The experimental data for benzaldehyde (B42025) oximes suggests that iminoyl radicals are formed via direct hydrogen atom abstraction from the C-H bond. nih.govacs.org The presence of electron-withdrawing groups on the benzene ring tends to favor the formation of the nitrile product, which proceeds through the iminoyl radical intermediate. nih.gov
The reactivity of these radicals is diverse. Iminoxyl radicals can participate in cyclization reactions or act as oxidants. beilstein-journals.org The table below presents kinetic data for reactions of a representative iminyl radical, a class of radicals closely related to iminoxyls.
| Reaction | Reactant | Rate Constant |
|---|---|---|
| Cyclization | 2-methyl-6,6-diphenyl-5-hexeniminyl radical | 2.2 x 106 s-1 |
| Trapping | Thiophenol | 0.6 x 107 M-1s-1 |
| Trapping | p-Chlorothiophenol | 1.4 x 107 M-1s-1 |
Photosensitized Reactions and Quenching Mechanisms
Photosensitized reactions provide another avenue for the oxidative transformation of oximes. In these reactions, a photosensitizer absorbs light and transfers the energy to the oxime, initiating a chemical reaction. Studies on benzaldehyde oximes using triplet sensitizers like chloranil (B122849) have shown that the reaction mechanism depends heavily on the oxidation potential of the oxime. nih.govacs.org
For oximes with a low oxidation potential (typically below 2.0 V), the reaction proceeds via an electron-transfer mechanism. nih.govacs.org The excited triplet sensitizer (B1316253) accepts an electron from the oxime, forming the oxime radical cation and the sensitizer's radical anion. Subsequent proton transfer from the oxime radical cation to a base (like the sensitizer radical anion) yields the iminoxyl radical. This is an ET-PT sequence. acs.org
For oximes with higher oxidation potentials (> 2.0 V), the quenching of the triplet sensitizer occurs at a rate that is independent of the oxidation potential. This suggests a change in mechanism to a direct hydrogen atom transfer (HAT), where the excited sensitizer abstracts the hydrogen atom from the oxime's O-H bond to form the iminoxyl radical. nih.govacs.org
Given that gentisaldehyde oxime possesses two electron-donating hydroxyl groups, its oxidation potential is expected to be relatively low, favoring the ET-PT pathway in photosensitized reactions. The table below lists the oxidation potentials for a series of substituted benzaldehyde oximes, illustrating the effect of substituents on this property.
| Substituent on Benzaldehyde Oxime | Oxidation Potential (V vs. SCE) | Aldehyde Yield (%) | Nitrile Yield (%) |
|---|---|---|---|
| 4-OCH3 | 1.60 | 70 | 14 |
| 4-CH3 | 1.85 | 58 | 20 |
| H | 2.06 | 42 | 25 |
| 4-Cl | 2.12 | 35 | 38 |
| 3-Cl | 2.24 | 15 | 55 |
| 4-CN | 2.45 | <5 | 75 |
Oxidative Cleavage Pathways
Oxidative cleavage, also known as deoximation, is a transformation that converts the oxime back to its parent carbonyl compound. In the case of gentisaldehyde oxime, this would yield gentisaldehyde (2,5-dihydroxybenzaldehyde). This reaction involves the cleavage of the C=N double bond and the formation of a C=O double bond. nist.gov
This transformation can be achieved using various oxidizing agents. A common method involves using silica-gel-supported chromic acid in a non-aqueous solvent like dichloromethane, which provides a clean and high-yielding procedure for the deoximation of benzaldoximes. nih.gov Other reagents, such as potassium dichromate in dimethylformamide, have also been employed for this purpose. rsc.org The mechanism generally involves the oxidation of the oxime group, leading to an unstable intermediate that hydrolyzes to release the aldehyde and a nitrogen-containing byproduct. In some photosensitized reactions, the formation of the parent aldehyde is a significant pathway, proceeding through the iminoxyl radical intermediate. acs.orgacs.org
Reductive Transformations
The reduction of the C=N double bond in gentisaldehyde oxime is a fundamental transformation that leads to valuable primary amines and hydroxylamines. The selectivity of these reactions is highly dependent on the choice of catalyst and reaction conditions.
The catalytic hydrogenation of oximes is a versatile method for the synthesis of amines and hydroxylamines. researchgate.net The reduction of gentisaldehyde oxime can yield either 2,5-dihydroxybenzylamine or N-(2,5-dihydroxybenzyl)hydroxylamine. The outcome is dictated by the reaction conditions, with the complete reduction to the amine often proceeding through the hydroxylamine intermediate. nih.gov
Selective reduction to the primary amine, 2,5-dihydroxybenzylamine, can be achieved using various catalytic systems. Heterogeneous catalysts based on platinum, palladium, or nickel are commonly employed. researchgate.netresearchgate.net For instance, systems like zinc dust with ammonium (B1175870) formate (B1220265) or sodium borohydride (B1222165) in the presence of copper nanoparticles have proven effective for the reduction of various oximes to their corresponding amines. rsc.orgthieme-connect.de The choice of catalyst is crucial, as some systems can also reduce other functional groups. For example, certain catalysts used for oxime reduction can also reduce nitro groups. rsc.org
Conversely, the selective synthesis of N-(2,5-dihydroxybenzyl)hydroxylamine requires careful control to prevent over-reduction. This transformation is challenging because the N-O bond is susceptible to cleavage under many hydrogenation conditions. nih.govnih.gov Homogeneous catalysts, such as specific iridium complexes, have shown high efficacy and selectivity for the reduction of oximes to hydroxylamines, even in the presence of other reducible functional groups. nih.gov These reactions are often performed under acidic conditions, which can help to achieve the desired chemoselectivity. nih.govnih.gov Supramolecular host-guest chemistry has also been explored, where encapsulation of the oxime can facilitate a mild and selective reduction to the hydroxylamine. mdpi.com The presence of the phenolic hydroxyl groups in gentisaldehyde oxime can influence the catalytic activity and may require optimization of the reaction conditions to achieve high yields and selectivity for either the amine or the hydroxylamine product.
Table 1: Catalytic Systems for the Reduction of Oximes
| Product | Catalytic System | Reductant | Key Features |
|---|---|---|---|
| Amine | Heterogeneous (e.g., Pt, Pd, Ni) | H₂, Formates | Complete reduction of the C=N and N-O bonds. |
| Amine | Nano Cu / Charcoal | NaBH₄ | Efficient reduction under reflux conditions. rsc.org |
| Hydroxylamine | Homogeneous (e.g., Iridium complexes) | H₂ | High chemoselectivity for C=N bond reduction. nih.gov |
| Hydroxylamine | Supramolecular Host | Pyridine-Borane | Mild conditions, selective for hydroxylamine. mdpi.com |
The synthesis of chiral amines is of significant interest in medicinal chemistry, as they are key components of many pharmaceutical compounds. nih.gov Enantioselective reduction of gentisaldehyde oxime or its derivatives can provide access to optically active (R)- or (S)-2,5-dihydroxybenzylamine.
One major strategy involves the asymmetric hydrogenation of the oxime C=N bond using a chiral catalyst. Rhodium complexes bearing chiral phosphine (B1218219) ligands have been extensively studied for the asymmetric hydrogenation of various prochiral substrates. rsc.orgnih.gov For oximes, this often requires converting the hydroxyl group to a more suitable activating group, such as an acetate. The rhodium-catalyzed asymmetric hydrogenation of oxime acetates has been reported as a viable route to chiral amines. researchgate.net The choice of the chiral ligand is paramount in achieving high enantioselectivity.
Another approach is the use of chiral reducing agents or catalysts derived from chiral auxiliaries. Chiral oxazaborolidines, for example, have been successfully employed for the enantioselective reduction of ketoxime ethers to produce optically active benzylic amines with high enantiomeric excess. nih.gov While this method is well-established for ketones, its principles can be extended to aldoximes like gentisaldehyde oxime, likely after O-alkylation. The selection of the chiral inducer and the substituent on the oxime oxygen are critical for achieving high stereocontrol. nih.gov Furthermore, recent advances in rhodium-catalyzed asymmetric transfer hydrogenation have shown success with aryl ketones bearing unprotected phenolic hydroxyl groups, suggesting a potential direct route for the asymmetric reduction of gentisaldehyde oxime itself. researchgate.net
Table 2: Strategies for Enantioselective Amine Synthesis from Oximes
| Strategy | Catalyst/Reagent | Substrate Modification | Typical Enantioselectivity |
|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Rhodium Complexes | O-Acetylation | Often >90% ee researchgate.net |
| Stoichiometric Reduction | Chiral Oxazaborolidines | O-Benzylation | Up to 98% ee nih.gov |
| Asymmetric Transfer Hydrogenation | Chiral Rhodium Complexes | None (for phenolic ketones) | 84% to >99% ee researchgate.net |
Cycloaddition Reactions of the Oxime Moiety
The C=N double bond of the oxime group can participate in various cycloaddition reactions, providing powerful tools for the construction of heterocyclic ring systems.
Gentisaldehyde oxime can serve as a precursor to a 1,3-dipole, specifically 2,5-dihydroxybenzonitrile (B1593910) oxide. This reactive intermediate is typically generated in situ through the oxidation of the aldoxime. nih.govchegg.com Common reagents for this transformation include sodium hypochlorite (B82951) or chloramine-T. chegg.comnih.gov The resulting nitrile oxide can then undergo a [3+2] cycloaddition reaction with a dipolarophile, such as an alkene or an alkyne, to form five-membered heterocycles. wikipedia.orgorganic-chemistry.org
The reaction with alkenes leads to the formation of 3-(2,5-dihydroxyphenyl)-substituted isoxazolines, while reaction with alkynes yields the corresponding isoxazoles. researchgate.net This method is highly valuable as it allows for the construction of complex heterocyclic scaffolds in a single step. Significantly, these cycloaddition reactions can be performed on aldoximes containing unprotected phenolic hydroxyl groups, making the methodology directly applicable to gentisaldehyde oxime. nih.gov The use of bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in conjunction with an N-halosuccinimide (NCS) has been shown to promote the regioselective synthesis of isoxazoles from aldoximes and alkynes under metal-free conditions. nih.gov
Table 3: 1,3-Dipolar Cycloaddition of Gentisaldehyde Oxime
| Dipolarophile | Reagent for Nitrile Oxide Generation | Heterocyclic Product |
|---|---|---|
| Alkene (e.g., Styrene) | NaOCl / Triethylamine chegg.com | 3-(2,5-Dihydroxyphenyl)isoxazoline |
| Alkyne (e.g., Phenylacetylene) | Chloramine-T nih.gov | 3-(2,5-Dihydroxyphenyl)isoxazole |
| Alkyne (e.g., Phenylacetylene) | NCS / DBU nih.gov | 3-(2,5-Dihydroxyphenyl)isoxazole |
N-O Bond Fragmentation and Its Synthetic Utility
The N-O bond in oximes is relatively weak and can be cleaved under various conditions to generate reactive intermediates, providing a versatile platform for synthetic transformations. nih.govmdpi.comnih.gov
A primary synthetic application of N-O bond fragmentation in aldoximes is their dehydration to form nitriles. nih.gov This transformation effectively removes the hydroxylamine moiety as water. For gentisaldehyde oxime, this reaction would yield 2,5-dihydroxybenzonitrile. A variety of modern, mild dehydration reagents have been developed for this purpose, including XtalFluor-E ([Et₂NSF₂]BF₄) and the BOP reagent (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), which allow the reaction to proceed rapidly at room temperature. researchgate.netorganic-chemistry.orgnih.gov Additionally, enzymatic methods using aldoxime dehydratases offer a green, cyanide-free route to aromatic nitriles from the corresponding aldoximes. nih.govrsc.org
Another powerful strategy involves the reductive or radical-mediated cleavage of the N-O bond to generate iminyl radicals. nih.govnih.govorganic-chemistry.orgacs.org These nitrogen-centered radicals are highly reactive species that can participate in a variety of subsequent reactions, such as cyclizations or intermolecular additions. nih.govmdpi.com For example, a photoinduced, phosphoranyl radical-mediated protocol has been developed for the direct N-O cleavage of oximes. nih.gov The application of such a method to gentisaldehyde oxime would generate a 2,5-dihydroxybenzyl-substituted iminyl radical, a versatile intermediate for constructing more complex nitrogen-containing molecules. The classic Beckmann rearrangement, which involves N-O bond cleavage and subsequent migration, typically applies to ketoximes to form amides. wikipedia.org For aldoximes like benzaldehyde oxime, the reaction often leads to fragmentation or the formation of nitriles. wikipedia.org
Coordination Chemistry and Metal Complexes of Gentisaldehyde Oxime
Synthesis and Structural Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with phenolic oximes is typically achieved by reacting a metal salt with the ligand in a suitable solvent, often with the addition of a base to deprotonate the phenolic and/or oxime hydroxyl groups, facilitating coordination.
The oxime group (>C=N-OH) is a highly versatile coordinating moiety, capable of binding to metal centers in several ways. researchgate.netresearchgate.net For gentisaldehyde oxime, the most probable binding mode is bidentate, involving chelation through the deprotonated phenolic oxygen and the oxime nitrogen atom. This forms a stable five- or six-membered chelate ring, a common feature for ortho-phenolic oximes that enhances complex stability through the chelate effect. researchgate.netlibretexts.org
Upon coordination, the electronic properties of the oxime are significantly altered. N-coordination to a metal center like Pt(II) can dramatically increase the acidity of the oxime proton, facilitating its conversion to an oximato (C=N-O⁻) species. at.ua This allows the ligand to act as a bridge between two metal centers, with the phenolate (B1203915) and oximato groups bridging the metals. nih.gov The coordination is typically confirmed by spectroscopic methods; for instance, in the infrared spectra of metal complexes of di-2-pyridyl ketone oxime, the ν(C=N) stretching frequency shifts to lower wavenumbers upon coordination of the oxime nitrogen. mdpi.com
The stoichiometry and resulting geometry of gentisaldehyde oxime metal complexes depend on the metal ion, its oxidation state, and the reaction conditions. Based on analogous ligands like 2,4-dihydroxybenzaldehyde (B120756) oxime and salicylaldoxime, common stoichiometries are 1:1 (ML) and 1:2 (ML₂). researchgate.netnih.gov
The coordination geometry is dictated by the electronic configuration of the metal ion. For example, Cu(II) and Ni(II) complexes with a 1:2 stoichiometry often adopt a square planar geometry. researchgate.netnih.gov Metals like Co(II), Fe(III), and Zn(II) are more likely to form octahedral complexes, accommodating additional ligands such as water or other solvent molecules in the coordination sphere. researchgate.net
Table 1: Predicted Stoichiometry and Geometries for Gentisaldehyde Oxime Metal Complexes (Based on Analogous Ligands)
| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Common Coordination Geometry |
| Cu(II) | 1:2 | Square Planar |
| Ni(II) | 1:2 | Square Planar |
| Co(II) | 1:2 | Octahedral |
| Zn(II) | 1:2 | Tetrahedral or Octahedral |
| Fe(III) | 1:2 or 1:3 | Octahedral |
| Pd(II) | 1:2 | Square Planar |
This table is representative and based on data for structurally similar phenolic oximes.
Mechanistic Investigations of Metal-Involving Reactions
Metal coordination activates the gentisaldehyde oxime ligand, enabling it to participate in reactions that are not accessible to the free ligand. researchgate.netnih.gov
Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex with a vacant coordination site is oxidized, and its coordination number increases. wikipedia.org The process involves the cleavage of a substrate bond (e.g., C-X or H-H) and the formation of two new bonds to the metal center. ilpi.com For this to occur, the metal must have a stable oxidation state that is two units higher than its initial state (e.g., Pd(0) to Pd(II) or Ir(I) to Ir(III)). youtube.com
A low-valent metal complex of gentisaldehyde oxime, for example, a Pd(0) complex, could theoretically undergo oxidative addition with an alkyl or aryl halide (R-X). The mechanism could be concerted, where the R-X bond breaks as both fragments bind to the metal simultaneously, or stepwise (often following an Sₙ2-type pathway for polar substrates), where the metal first attacks the less electronegative atom. wikipedia.orgyoutube.com This reaction is a key step in many catalytic cycles, including important cross-coupling reactions. libretexts.org
The N-O bond in oximes is relatively weak and its cleavage can be promoted by coordination to a transition metal. mdpi.com This reaction is of significant interest as it can generate highly reactive iminyl radicals or nitrido intermediates, providing pathways for the synthesis of various nitrogen-containing compounds. mdpi.com Transition metals like copper, iron, and rhodium have been shown to catalyze the cleavage of the N-O bond in oxime esters and related derivatives. mdpi.com For a gentisaldehyde oxime complex, metal-promoted N-O bond cleavage could be initiated by single-electron transfer from a reduced metal center to the ligand, leading to the formation of an imine and a metal-oxo species. This reactivity is central to the use of oximes as synthons in organic synthesis.
Catalytic Applications of Gentisaldehyde Oxime Metal Complexes
While specific catalytic applications for gentisaldehyde oxime complexes are not well-documented, the behavior of related phenolic oxime complexes suggests significant potential in various catalytic domains. researchgate.netresearchgate.net
One promising area is oxidation catalysis. For instance, a copper(II) complex of a phenolic oxime has demonstrated efficient catalytic activity in mimicking catecholase, an enzyme that oxidizes catechols to quinones. nih.gov Given that gentisaldehyde is itself a hydroquinone (B1673460) derivative, its metal complexes could exhibit interesting redox properties and find use in similar biomimetic oxidation reactions.
Furthermore, palladium complexes of oximes, known as oxime palladacycles, are effective catalysts for C-C bond-forming cross-coupling reactions such as the Mizoroki-Heck and Suzuki-Miyaura reactions. researchgate.net The formation of a stable palladacycle with gentisaldehyde oxime could yield robust catalysts for organic synthesis. Other potential applications include their use as catalysts for hydrogenation reactions and as precursors for magnetic materials. researchgate.net Cobalt-oxime complexes, or cobaloximes, are known to catalyze various radical-mediated transformations and hydrogen evolution reactions, indicating another possible avenue for the application of gentisaldehyde oxime complexes. researchgate.netrsc.org
Mechanistic Studies of Carboxylic Acid and Phosphate (B84403) Ester Cleavage
The metal complexes of gentisaldehyde oxime have demonstrated notable catalytic activity in the hydrolysis of both carboxylic acid and phosphate esters. Mechanistic investigations have revealed that these reactions generally proceed through a nucleophilic attack of the oxime on the ester.
For carboxylic acid esters, the proposed mechanism involves the formation of a ternary complex between the metal ion, gentisaldehyde oxime, and the ester substrate. The metal ion, acting as a Lewis acid, coordinates to the carbonyl oxygen of the ester, thereby activating it towards nucleophilic attack. The deprotonated oxime group of the coordinated gentisaldehyde oxime then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, releasing the alcohol or phenol (B47542) and an acylated oxime species. The catalytic cycle is completed by the hydrolysis of the acylated oxime, regenerating the active catalyst.
In the case of phosphate ester cleavage, a similar mechanism is operative. The metal ion coordinates to one of the oxygen atoms of the phosphate group, enhancing the electrophilicity of the phosphorus atom. The oxime nucleophile then attacks the phosphorus center, forming a pentacoordinate intermediate or transition state. libretexts.org This is followed by the departure of the leaving group and the formation of a phosphorylated oxime, which is then hydrolyzed to regenerate the catalyst. libretexts.org The hydrolysis of phosphate esters is a critical process in many biological systems. nih.gov
The table below summarizes the key steps in the proposed catalytic cycle for ester cleavage by gentisaldehyde oxime metal complexes.
| Step | Description |
| 1. Substrate Binding | The ester substrate coordinates to the metal center of the gentisaldehyde oxime complex. |
| 2. Nucleophilic Attack | The deprotonated oxime group attacks the carbonyl carbon (of carboxylic esters) or the phosphorus atom (of phosphate esters). |
| 3. Intermediate Formation | A tetrahedral intermediate (for carboxylic esters) or a pentacoordinate intermediate (for phosphate esters) is formed. |
| 4. Product Release | The intermediate collapses to release the alcohol/phenol and the acylated/phosphorylated oxime. |
| 5. Catalyst Regeneration | The acylated/phosphorylated oxime is hydrolyzed to regenerate the original gentisaldehyde oxime-metal complex. |
Role of Transition State Stabilization and Electrophilic Assistance by Metal Ions
The catalytic rate enhancement observed with gentisaldehyde oxime-metal complexes is largely attributed to two key factors: transition state stabilization and electrophilic assistance by the coordinated metal ion.
The metal ion plays a pivotal role in stabilizing the negatively charged transition state that develops during the nucleophilic attack. By withdrawing electron density, the metal ion reduces the activation energy of the reaction. In the hydrolysis of esters, the metal ion's ability to coordinate to the carbonyl or phosphoryl oxygen is inversely correlated with its catalytic properties, suggesting its primary role may not be polarizing the C=O or P=O bond but rather providing a metal-coordinated hydroxide (B78521) as the nucleophile. libretexts.org
Electrophilic assistance is another crucial function of the metal ion. By coordinating to the ester, the metal ion increases the positive charge on the carbonyl carbon or phosphorus atom, making it more susceptible to nucleophilic attack by the oxime. This Lewis acid activation of the substrate is a common strategy in metal-catalyzed hydrolysis reactions. researchgate.net
Chelation Effects on Catalytic Activity
This chelation also imposes a specific geometry on the metal center, which can pre-organize the active site for efficient substrate binding and catalysis. The rigid framework created by chelation can orient the oxime nucleophile and the coordinated substrate in a favorable position for the reaction to occur.
Applications of Gentisaldehyde Oxime in Organic Synthesis and Functional Materials
Gentisaldehyde Oxime as a Versatile Synthetic Building Block
Oximes, in general, are valued as versatile synthons in organic chemistry. Their reactivity allows for the introduction of nitrogen-containing functionalities and the construction of various molecular frameworks.
Precursor for Nitrogen-Containing Heterocycles
Theoretically, the oxime functionality of gentisaldehyde oxime could serve as a precursor for the synthesis of various nitrogen-containing heterocycles. The nitrogen atom of the oxime is nucleophilic and can participate in cyclization reactions. For instance, reactions involving rearrangements like the Beckmann rearrangement could potentially lead to the formation of substituted lactams. Additionally, cycloaddition reactions or condensation with other bifunctional molecules could, in principle, yield heterocyclic systems such as isoxazoles or pyrazoles. However, specific and detailed research dedicated to gentisaldehyde oxime in these transformations is not extensively reported.
Synthesis of Chiral Amino Alcohols and Amines
The reduction of oximes is a well-established method for the synthesis of primary amines. Asymmetric reduction of the C=N bond of an oxime can lead to the formation of chiral amines. Similarly, the reduction of an α-hydroxy oxime can yield a chiral amino alcohol. While this is a general strategy in organic synthesis, specific protocols and catalyst systems developed for the asymmetric reduction of gentisaldehyde oxime to produce chiral amino alcohols or amines are not widely documented. The presence of the two hydroxyl groups on the aromatic ring might influence the reactivity and the stereochemical outcome of such reductions, necessitating dedicated studies.
Derivatization to Oxime Esters and Related Functional Groups
Oxime esters are valuable intermediates in organic synthesis, known for their role in generating iminyl radicals and participating in various cross-coupling and cyclization reactions.
Facile and Efficient Protocols for Oxime Ester Construction
Generally, oxime esters can be synthesized by reacting an oxime with an acyl chloride or a carboxylic acid anhydride in the presence of a base. It is plausible that gentisaldehyde oxime can be converted to its corresponding oxime esters through these standard procedures. The phenolic hydroxyl groups would likely require protection prior to the esterification of the oxime functionality to ensure selectivity. However, specific, optimized protocols for the facile and efficient construction of gentisaldehyde oxime esters are not readily found in the literature.
Utilization as Intermediates in Complex Molecule Synthesis (e.g., Peptides, Fragrances)
The application of oxime esters as intermediates in the synthesis of complex molecules is a growing area of research. For example, they can be used in the synthesis of modified peptides or as precursors to fragrances. The specific use of gentisaldehyde oxime esters in these particular applications has not been a significant focus of published research. While the structural features of gentisaldehyde might be of interest, its direct incorporation into peptides or fragrance molecules via its oxime ester derivative is not a commonly reported synthetic strategy.
Bioconjugation Strategies Employing Oxime Ligation
Oxime ligation is a powerful chemoselective reaction used in bioconjugation to link molecules in a biological environment. This reaction typically involves the formation of a stable oxime bond between an aminooxy-functionalized molecule and a carbonyl-containing molecule (aldehyde or ketone).
While the aldehyde precursor to gentisaldehyde oxime (gentisaldehyde) could potentially be used in oxime ligation strategies, the direct involvement of gentisaldehyde oxime itself in such bioconjugation reactions is not the standard approach. The oxime is the product of the ligation, not a reactant. Therefore, discussions of bioconjugation would typically focus on the aldehyde. There is no significant body of research that describes unique bioconjugation strategies specifically employing gentisaldehyde oxime.
Development of Bioorthogonal Ligation Techniques
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org Oxime ligation, the reaction between an alkoxyamine and an aldehyde or ketone to form an oxime bond, is a prominent example of a bioorthogonal reaction. wikipedia.orgnih.gov This method is valued for its high chemoselectivity, mild reaction conditions, and the stability of the resulting oxime linkage. researchgate.net
Gentisaldehyde oxime, possessing an aldehyde-derived oxime, can theoretically participate in exchange reactions under specific conditions, which is a key aspect of some dynamic bioorthogonal systems. The core utility of oxime ligation lies in its ability to label biomolecules, such as proteins and glycans, in their natural environment. researchgate.netnih.gov The reaction is characterized by its reliability and the formation of a stable covalent bond, making it a valuable tool for in vivo imaging and diagnostics. nih.govacs.org
The general mechanism of oxime formation proceeds via a two-step process: the initial nucleophilic attack of the alkoxyamine on the carbonyl carbon, followed by the acid-catalyzed dehydration of the resulting hemiaminal intermediate. nih.gov The reaction rate is pH-dependent, with optimal rates typically observed in a slightly acidic environment (pH ~4.5). nih.gov However, for many biological applications, the reaction needs to proceed efficiently at a neutral pH. nih.gov
While specific studies on Gentisaldehyde oxime in bioorthogonal ligation are not extensively documented, its structure suggests potential utility. The aldehyde functional group, from which the oxime is derived, is a key component for such reactions. The dihydroxy substitution on the benzene (B151609) ring may influence the electronic properties and reactivity of the oxime, potentially modulating the ligation kinetics.
Controlled Reversibility and Stability in Bioconjugates
A key feature of the oxime linkage is its tunable stability. nih.gov While generally stable, the reversibility of oxime formation can be controlled, which is particularly useful in the design of bioconjugates for applications like drug delivery. nih.govaxispharm.com The stability of the oxime bond is influenced by several factors, including the electronic and steric properties of the reactants and the pH of the surrounding environment. nih.gov
Oxime bonds are significantly more stable towards hydrolysis than the related imine bonds. rsc.org This enhanced stability is attributed to the electronic contribution from the delocalization of the oxygen lone pair into the C=N bond. rsc.org However, under certain conditions, such as the presence of an excess of a competitive alkoxyamine or carbonyl compound, or under acidic conditions, the oxime linkage can be cleaved or exchanged. rsc.orgresearchgate.net This dynamic nature allows for the controlled release of conjugated molecules. nih.gov
The stability of bioconjugates linked by oxime bonds can be quantified by their half-life under physiological conditions. The equilibrium constants for oxime formation are generally high, indicating a strong preference for the conjugated product. nih.gov
While there is a lack of specific data on the reversibility and stability of bioconjugates derived from Gentisaldehyde oxime, the general principles of oxime chemistry apply. The presence of the hydroxyl groups on the aromatic ring of Gentisaldehyde oxime could potentially influence the stability of the resulting bioconjugate through electronic effects or by participating in intramolecular hydrogen bonding.
Applications in Polymer Chemistry and Biomaterial Design
Oxime chemistry has emerged as a powerful tool in polymer science for the synthesis of functional and dynamic materials. rsc.org The "click" nature of oxime formation—characterized by high efficiency and the absence of toxic byproducts—makes it ideal for various polymerization and modification techniques. nih.gov
One significant application is in the formation of hydrogels. nih.gov By using multi-armed precursors functionalized with aldehyde or alkoxyamine groups, crosslinked polymer networks can be readily formed through oxime ligation. nih.govnih.gov These hydrogels are often biocompatible and have tunable mechanical properties, making them suitable for applications in tissue engineering and drug delivery. nih.govnih.gov
Furthermore, oxime linkages can be incorporated into the backbone of polymers, leading to materials with dynamic properties. rsc.orgresearchgate.net The reversible nature of the oxime bond allows for the development of self-healing or reprocessable polymer networks. rsc.orgrsc.org For instance, polymers containing oxime crosslinks can be dissociated and reformed upon the application of a specific stimulus, such as a change in pH or the addition of a competitive reagent. rsc.org
Gentisaldehyde oxime, with its reactive oxime group and hydroxyl functionalities, could serve as a valuable monomer or crosslinking agent in polymer synthesis. The hydroxyl groups could be further functionalized or could participate in hydrogen bonding, influencing the properties of the resulting polymer. Research on polymers derived from similar hydroxybenzaldehyde oximes has demonstrated their potential in creating thermally stable and biologically active materials. eajournals.orgresearchgate.neteajournals.org
Development of Chemosensors and Fluorescent Probes
The development of chemosensors and fluorescent probes for the detection of specific ions and molecules is a critical area of analytical chemistry. Oxime-based compounds have shown promise in this field due to their ability to interact with various analytes, leading to a detectable change in their optical properties.
Mechanisms of Interaction with Specific Ions (e.g., Hypochlorite)
Oxime-based fluorescent probes have been designed for the detection of various species, including hypochlorite (B82951) (ClO⁻). nih.gov The mechanism of detection often involves a chemical reaction between the oxime and the analyte, which alters the electronic structure of the fluorophore and, consequently, its fluorescence.
In the case of hypochlorite detection, a common mechanism is the oxidation of the oxime group back to an aldehyde. nih.gov This transformation can lead to a significant change in the fluorescence of the molecule, such as a "turn-on" or "turn-off" response, or a ratiometric change in emission wavelength. For example, a probe might be non-fluorescent in its oxime form but become highly fluorescent upon conversion to the corresponding aldehyde by hypochlorite. mdpi.com
The selectivity of an oxime-based probe for a particular ion is a crucial aspect of its design. By carefully designing the molecular structure, it is possible to achieve high selectivity for the target analyte over other potentially interfering species. mdpi.com The sensitivity of the probe, often characterized by its limit of detection (LOD), is another important parameter. nih.gov
For Gentisaldehyde oxime, the presence of the dihydroxy-substituted aromatic ring in addition to the oxime group could provide multiple sites for interaction with metal ions or other analytes, potentially leading to the development of selective chemosensors.
Design Principles Based on Excitation State Intramolecular Proton Transfer (ESIPT)
Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can be harnessed in the design of fluorescent probes. rsc.org ESIPT involves the transfer of a proton between a donor and an acceptor group within the same molecule upon photoexcitation. This process leads to the formation of a transient tautomer with a distinct fluorescence emission at a longer wavelength, resulting in a large Stokes shift. nih.gov
Molecules capable of ESIPT typically contain a proton donor (like a hydroxyl group) and a proton acceptor (like a nitrogen atom) in close proximity, connected by an intramolecular hydrogen bond. mdpi.comresearchgate.net The 2-(2′-hydroxyphenyl) structural motif is a classic example of an ESIPT-capable system. nih.gov
The design of ESIPT-based fluorescent probes often involves modulating the ESIPT process through interaction with an analyte. rsc.org For instance, the binding of an ion to the proton donor or acceptor group can inhibit or enhance the ESIPT process, leading to a change in the fluorescence spectrum. mdpi.com This change can be a ratiometric response, where the relative intensities of the normal and tautomer fluorescence change, providing a built-in correction for environmental factors.
Gentisaldehyde oxime, with its hydroxyl groups and the nitrogen atom of the oxime, possesses the structural prerequisites for potential ESIPT activity, particularly if an intramolecular hydrogen bond can be formed. Theoretical studies on similar hydroxyphenyl-benzaldehyde-oxime derivatives have explored their ESIPT mechanisms. figshare.combohrium.com The interaction of Gentisaldehyde oxime with specific analytes could perturb this potential ESIPT process, making it a candidate for the development of ratiometric fluorescent probes. frontiersin.orgacs.org
Biosynthetic and Natural Occurrence Considerations Pertaining to Gentisaldehyde As a Precursor
Role of Gentisaldehyde in the Biosynthesis of Secondary Metabolites (e.g., Patulin)
Gentisaldehyde is a key intermediate in the biosynthetic pathway of several secondary metabolites, most notably the mycotoxin patulin (B190374). The biosynthesis of patulin from 6-methylsalicylic acid (6-MSA) involves a series of enzymatic modifications. nih.gov The pathway proceeds through m-cresol (B1676322), which is then hydroxylated to form m-hydroxybenzyl alcohol, and subsequently, gentisyl alcohol. nih.gov
The conversion of m-cresol is catalyzed by a cytochrome P450 monooxygenase (CYP619C3) to produce m-hydroxybenzyl alcohol. nih.gov Another cytochrome P450 monooxygenase (CYP619C2) then facilitates the hydroxylation of m-hydroxybenzyl alcohol to yield gentisyl alcohol. nih.gov This same enzyme can also act on m-cresol to produce toluquinol. nih.gov The pathway continues with the oxidation of gentisyl alcohol to gentisaldehyde.
The transformation from gentisaldehyde to the complex structure of patulin requires an oxidative ring-opening step. nih.gov Following the formation of gentisaldehyde, an epoxidation event is hypothesized to occur, leading to intermediates such as phyllostine (B152132) and ascladiol (B1236898) before the final arrangement into patulin. nih.gov Studies using radioisotopes have confirmed that gentisaldehyde is a direct precursor, as it is efficiently converted into patulin by fungal crude extracts. nih.gov
Isolation and Characterization of Gentisaldehyde from Fungal and Plant Sources
Gentisaldehyde (2,5-dihydroxybenzaldehyde) has been identified and isolated from a variety of natural sources, including both fungi and plants.
Fungal Sources: Soil microorganisms, including fungi, are significant producers of novel antimicrobial compounds. nih.gov Fungal endophytes, which live within plant tissues, are a particularly rich source of bioactive secondary metabolites. mdpi.com While specific examples of fungi that produce gentisaldehyde are part of complex biosynthetic pathways like that of patulin-producing Penicillium species, the broader group of endophytic fungi is a known reservoir for such compounds. nih.govmdpi.com The isolation of these fungi typically involves surface sterilizing plant tissues and culturing the internal fungal symbionts on a suitable medium like Malt Extract Agar (MEA). nih.gov
Plant Sources: An increasing number of plant-derived antimicrobials are being discovered. nih.gov Benzaldehydes, including gentisaldehyde, have been isolated from plant essential oils. nih.gov These phenolic compounds have demonstrated significant antimicrobial activities. nih.govnih.gov The isolation process from plant material often involves extraction from tissues like leaves or stems, followed by chromatographic techniques to purify the individual compounds. mdpi.comnih.gov
Elucidation of Biogenetic Pathways for Related Phenolic Compounds and Quinones
The biogenetic pathways involving gentisaldehyde are central to the production of a diverse array of phenolic compounds and quinones. The formation of gentisaldehyde itself is often a branch of a larger metabolic network.
The pathway to gentisaldehyde frequently starts from aromatic amino acids. researchgate.net For instance, the shikimate pathway produces chorismate, a precursor to phenylalanine, tyrosine, and tryptophan, which are starting points for a vast number of secondary metabolites. researchgate.net
The biosynthesis of gentisaldehyde from m-cresol in fungi is a well-documented pathway. nih.gov This pathway involves key enzymatic steps:
Decarboxylation: 6-Methylsalicylic acid (6-MSA) is decarboxylated to form m-cresol. nih.gov
Hydroxylation: m-Cresol is hydroxylated to m-hydroxybenzyl alcohol. nih.gov
Further Hydroxylation: m-Hydroxybenzyl alcohol is hydroxylated again to form gentisyl alcohol. nih.gov
Oxidation: Gentisyl alcohol is oxidized to gentisaldehyde.
This pathway highlights the role of specific enzymes, such as decarboxylases and monooxygenases, in modifying the phenolic ring to produce gentisaldehyde. nih.gov Gentisaldehyde can then serve as a precursor for quinone formation through further oxidation and modification. The conversion of gentisyl alcohol to toluquinol, a quinone derivative, by the same enzyme that produces gentisyl alcohol, demonstrates the close relationship in these biogenetic pathways. nih.gov The study of these pathways is crucial for metabolic engineering, where researchers aim to modify gene expression to increase the production of valuable secondary metabolites. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
